N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
Description
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 3-methylbenzyl group at position 5 and a cyclopropanecarboxamide moiety linked via an ethyl chain. This compound is structurally related to kinase inhibitors and other therapeutic agents targeting nucleotide-binding domains. Its design leverages the pyrazolo-pyrimidinone scaffold, known for its ability to mimic purine bases, enabling interactions with ATP-binding pockets in enzymes or receptors .
Properties
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-3-2-4-14(9-13)11-23-12-21-17-16(19(23)26)10-22-24(17)8-7-20-18(25)15-5-6-15/h2-4,9-10,12,15H,5-8,11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIAEHNQPUMUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered attention due to their diverse biological activities, particularly in the realm of oncology and inflammation. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C17H19N5O2
- Molecular Weight : 325.372 g/mol
- IUPAC Name : N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
The compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. It has been identified as a dual inhibitor targeting both the epidermal growth factor receptor (EGFR) and c-Met pathways, which are crucial in the development of non-small cell lung cancer (NSCLC).
Key Mechanisms:
- Inhibition of EGFR and c-Met : The compound significantly downregulates the phosphorylation of EGFR and c-Met, leading to reduced downstream signaling through the AKT pathway. This action is critical in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Induction of Apoptosis : Flow cytometry analyses indicate that treatment with this compound results in concentration-dependent apoptosis in NSCLC cell lines, such as A549-P. The induction of cell cycle arrest further supports its potential as an anticancer agent .
- Anti-inflammatory Activity : Preliminary studies suggest that similar pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) activity, which may also be relevant for this compound .
In Vitro Studies
The compound has demonstrated potent inhibitory effects on NSCLC cell lines:
- IC50 Values : Ranging from 1.48 to 2.76 μM across different NSCLC cell lines (A549-P, H1975, PC-9) .
- Mechanism Assessment : Protein blotting analyses confirmed significant reductions in phosphorylated forms of EGFR and c-Met post-treatment.
In Vivo Studies
In animal models:
- Tumor Growth Inhibition : At a dosage of 60 mg/kg in A549-P xenograft models, the compound exhibited a tumor growth inhibition rate of 55.3%, outperforming standard treatments like Afatinib (46.4%) while showing lower hemolytic and organ toxicity .
Case Studies
Recent research highlights the therapeutic potential of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives reported in crystallographic and synthetic studies. Below is a comparative analysis based on substituent variations, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Solubility and Bioavailability The target compound’s cyclopropanecarboxamide group likely enhances metabolic stability compared to the fluorophenyl-chromenone substituents in Example 53, which increase molecular weight and lipophilicity (logP ~4.5 vs. ~3.8 estimated for the target) . Compounds like 3b with piperazine and acrylamide groups exhibit improved water solubility due to polar functional groups, a feature absent in the target compound .
Synthetic Routes
- The target compound and Example 53 derivatives are synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution, as evidenced by the use of boronic acids (e.g., 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid) and palladium catalysts .
Biological Activity
- Example 53 demonstrates potent activity against tyrosine kinases (IC50 < 10 nM), attributed to its electron-withdrawing fluoro groups enhancing target binding .
- The target compound’s 3-methylbenzyl group may confer selectivity for specific kinase isoforms, though experimental validation is required.
Research Findings and Challenges
- Structural Analysis: Crystallographic data for related compounds (e.g., Example 53) were refined using SHELXL, confirming planar pyrazolo-pyrimidinone cores critical for target engagement .
- Thermal Stability : The target compound’s cyclopropane moiety may reduce melting point (MP) compared to fluorinated analogs (e.g., MP 175–178°C for Example 53) .
Q & A
Q. How can researchers ensure reproducibility in kinetic studies of enzyme inhibition?
- Methodological Answer : Adhere to:
- MIAME Guidelines : Document assay conditions (e.g., ATP concentration, incubation time).
- Blind Replicates : Perform triplicate runs by independent researchers to eliminate operator bias.
Use open-source platforms (e.g., PubChem BioAssay) to deposit raw data and analysis scripts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
